molecular formula C15H10O4 B010367 3,6-Dihydroxyflavone CAS No. 108238-41-1

3,6-Dihydroxyflavone

Cat. No. B010367
M. Wt: 254.24 g/mol
InChI Key: XHLOLFKZCUCROE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of flavones, including 3,6-dihydroxyflavone, often involves the cyclization of chalcones or the modification of pre-existing flavone structures. A novel approach described by Tang et al. (2004) involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in the presence of potassium carbonate to afford 3-benzoyl-7-hydroxy-6-nitroflavone, which is then reduced to yield the title compound (Tang et al., 2004).

Molecular Structure Analysis

The molecular structure of 3,6-dihydroxyflavone is characterized by the presence of hydroxyl groups at the 3rd and 6th positions of the flavone backbone. The specific positioning of these groups influences the compound's electronic structure and reactivity, impacting its photophysical properties and interaction with biological molecules. Studies on similar compounds, like 2′,3-dihydroxyflavone, highlight how hydroxyl substitutions can significantly affect molecular behavior and stability (Labarrière et al., 2020).

Chemical Reactions and Properties

Flavones, including 3,6-dihydroxyflavone, can undergo various chemical reactions, such as O-alkylation, dealkylation, and cyclization, which are crucial for modifying their structures and enhancing their biological activities. For instance, the selective O-alkylation and dealkylation methods have been employed to synthesize specific flavone derivatives, demonstrating the versatility of these compounds (Horie et al., 1993).

Scientific Research Applications

  • Cancer Research : 3,6-DHF has shown promise in cancer research. It induces apoptosis in leukemia HL-60 cells by activating the caspase cascade and modulating MAPK signaling pathways (Chang et al., 2010). Additionally, it exhibits cytotoxic effects on human cervical and prostate cancer cells and is a potent agonist of human Peroxisome Proliferator-Activated Receptor (hPPAR) (Lee et al., 2010). Furthermore, it suppresses breast carcinogenesis by epigenetically regulating microRNAs and inhibiting key cancer pathways (Peng et al., 2015).

  • Antioxidant Activity : Research indicates that 3,6-DHF, along with compounds like lutein and selenium methyl selenocysteine, has enhanced antioxidant activity, which could be beneficial in medical applications (Medhe et al., 2014).

  • Antituberculosis and Anti-inflammatory Properties : A study has highlighted the potential of 3,6-DHF in treating tuberculosis and lung inflammation due to its anti-inflammatory properties (Kwak et al., 2017).

  • Fluorescence Probe in Biological Systems : 3,6-DHF can serve as a sensitive fluorescence probe in biological systems, providing a tool for various research applications (Voicescu & Bandula, 2015).

  • Neuroprotective and Neuropsychiatric Applications : It also shows potential in neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, and depression. This is due to its ability to interact with key receptors and pathways in the brain (Yang & Zhu, 2021).

  • Electrochemical Behavior : The electrochemical and spectroelectrochemical behaviors of 3,6-DHF have been studied, revealing complex processes that could be significant in analytical chemistry (Dündar, Mülazimoglu, & Özkan, 2011).

  • Inflammatory Bowel Diseases : Chrysin, a natural flavone related to 3,6-DHF, has shown effectiveness in improving symptoms of inflammatory bowel diseases (Shin et al., 2009).

Safety And Hazards


  • Safety : Generally considered safe, but individual sensitivities may vary.

  • Hazards : No significant hazards reported, but standard safety precautions apply.


Future Directions


  • Research : Investigate additional biological activities, potential therapeutic applications, and optimal dosages.

  • Formulations : Explore novel delivery systems for improved bioavailability.

  • Clinical Trials : Evaluate 3,6-DHF in human trials for various conditions.


properties

IUPAC Name

3,6-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOLFKZCUCROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350940
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydroxyflavone

CAS RN

108238-41-1
Record name 3,6-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108238-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydroxyflavone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
S Medhe, P Bansal, MM Srivastava - Applied Nanoscience, 2014 - Springer
The antioxidative effect of selected dietary compounds (3,6-dihydroxyflavone, lutein and selenium methyl selenocysteine) was determined in single and combination using DPPH (2,2-…
Number of citations: 75 link.springer.com
X Peng, H Chang, J Chen, Q Zhang… - BMC …, 2017 - bmccancer.biomedcentral.com
Breast cancer is the common cancer in China. In previous study, we determined that 3,6-dihydroxyflavone (3,6-DHF) increases miR-34a significantly in breast carcinogenesis, but the …
Number of citations: 23 bmccancer.biomedcentral.com
H Chang, H Lin, L Yi, J Zhu, Y Zhou, M Mi… - European journal of …, 2010 - Elsevier
We have previously selected a promising anti-cancer agent 3,6-dihydroxyflavone by pharmacodynamic experiments. In the present study, we investigated its pro-apoptosis mechanisms …
Number of citations: 46 www.sciencedirect.com
J Chen, H Chang, X Peng, Y Gu, L Yi, Q Zhang, J Zhu… - Scientific reports, 2016 - nature.com
The epithelial to mesenchymal transition (EMT) is a critical developmental program in cancer stem cell (CSC) maintenance and in cancer metastasis. Here, our study found that 3,6-DHF …
Number of citations: 33 www.nature.com
X Peng, H Chang, Y Gu, J Chen, L Yi, Q Xie… - Cancer Prevention …, 2015 - AACR
Our previous study selected a promising chemopreventive agent 3,6-dihydroxyflavone (3,6-DHF) and found that 3,6-DHF significantly upregulates miR-34a and downregulates miR-21 …
Number of citations: 37 aacrjournals.org
MM Yu, QM Zhou - European Review for Medical & …, 2018 - search.ebscohost.com
OBJECTIVE: Endometriosis is a common disease in women of reproductive age. Characteristics of endometriosis include invasion, metastasis, and recurrence, which are similar to …
Number of citations: 17 search.ebscohost.com
C Hui, F Yujie, Y Lijia, Y Long… - Breast cancer …, 2012 - breast-cancer-research …
miRNAs are very important regulators in biological processes such as development, cellular differentiation, and carcinogenesis. Given the important role of miRNAs in tumorigenesis …
E Lee, KW Jeong, HN Jnawali, A Shin, YS Heo, Y Kim - Molecules, 2014 - mdpi.com
Previously we have shown that 3,6-dihydroxyflavone (3,6-DHF) is a potent agonist of the human peroxisome proliferator-activated receptor (hPPAR) with cytotoxic effects on human …
Number of citations: 21 www.mdpi.com
M Voicescu, R Bandula - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
Photophysical properties of a bioactive flavonol which can be used as a model for polyhydroxylated natural flavonols, 3,6-diHydroxyflavone (3,6-diHF) in cyclodextrins (CDs)/bovine …
Number of citations: 10 www.sciencedirect.com
JY Lee, EJ Lee, KW Jeong, YM Kim - Bulletin of the Korean …, 2011 - researchgate.net
Three types of β-ketoacyl acyl carrier protein synthase (KAS) are important for overcoming the bacterial resistance problem. Recently, we reported the discovery of a antimicrobial …
Number of citations: 9 www.researchgate.net

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